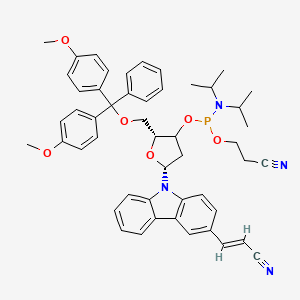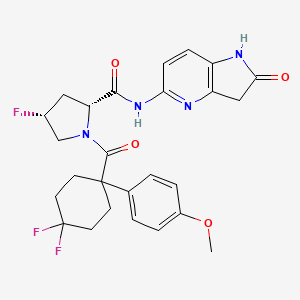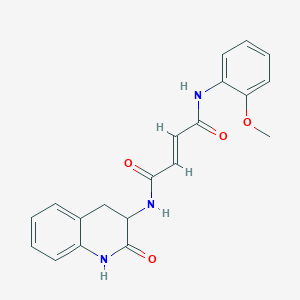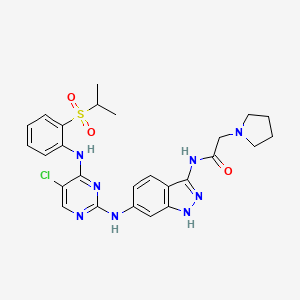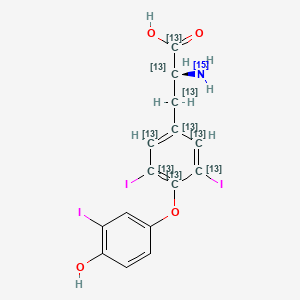
Liothyronine-13C9,15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Liothyronine-13C9,15N, also known as Triiodothyronine-13C9,15N, is a stable isotope-labeled form of liothyronine. Liothyronine is an active thyroid hormone that plays a crucial role in regulating metabolism, growth, and development. The stable isotopes carbon-13 and nitrogen-15 are incorporated into the molecular structure of liothyronine, making it useful for various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Liothyronine-13C9,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the liothyronine molecule. This process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the successful incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and advanced chemical synthesis techniques to achieve the desired isotopic labeling. Quality control measures are implemented to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Liothyronine-13C9,15N undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions yield reduced forms of liothyronine .
科学的研究の応用
Liothyronine-13C9,15N has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the biochemical pathways involving thyroid hormones.
Biology: Employed in studies of thyroid hormone receptor interactions and their effects on cellular processes.
Medicine: Utilized in pharmacokinetic studies to investigate the metabolism and distribution of thyroid hormones in the body.
Industry: Applied in the development of new diagnostic tools and therapeutic agents targeting thyroid-related disorders .
作用機序
Liothyronine-13C9,15N exerts its effects by mimicking the action of natural liothyronine. It binds to thyroid hormone receptors (TRα and TRβ) in the nucleus of target cells, leading to the activation of specific genes involved in metabolism, growth, and development. This binding controls DNA transcription and protein synthesis, resulting in the physiological effects of thyroid hormones .
類似化合物との比較
Similar Compounds
Levothyroxine-13C9,15N: Another stable isotope-labeled thyroid hormone used in similar research applications.
L-Tyrosine-13C9,15N: A stable isotope-labeled amino acid used in metabolic studies and protein quantification.
Uniqueness
Liothyronine-13C9,15N is unique due to its specific isotopic labeling, which allows for precise tracking and quantification in metabolic studies. Its high affinity for thyroid hormone receptors makes it a valuable tool for investigating thyroid hormone-related pathways and developing new therapeutic agents .
特性
分子式 |
C15H12I3NO4 |
|---|---|
分子量 |
660.90 g/mol |
IUPAC名 |
(2S)-2-(15N)azanyl-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl](1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i3+1,4+1,5+1,7+1,10+1,11+1,12+1,14+1,15+1,19+1 |
InChIキー |
AUYYCJSJGJYCDS-NUJJHJONSA-N |
異性体SMILES |
C1=CC(=C(C=C1O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)[13CH2][13C@@H]([13C](=O)O)[15NH2])I)I)O |
正規SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


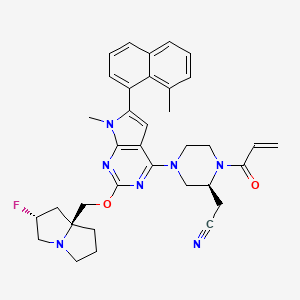
![benzyl N-[(2S)-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]hexan-2-yl]carbamate](/img/structure/B15140393.png)
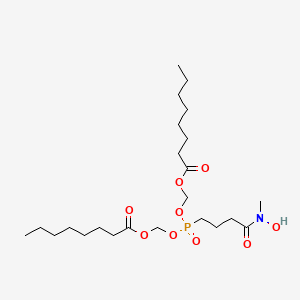
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-pyridin-3-ylpyrrolidin-1-yl)-1H-purin-6-one](/img/structure/B15140408.png)
![ethyl 4-(5-acrylamido-2-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B15140409.png)

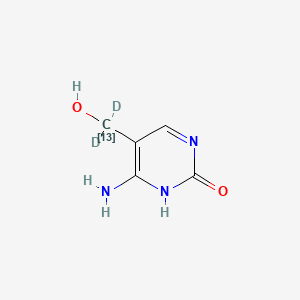
![(2S)-1-[(2S)-1-(4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B15140423.png)
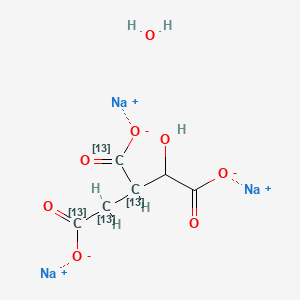
![(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-4-methyloxolan-3-ol](/img/structure/B15140432.png)
